6-(Methylthio)picolinonitrile
Overview
Description
6-(Methylthio)picolinonitrile is an organic compound with the molecular formula C7H6N2S It is a derivative of picolinonitrile, characterized by the presence of a methylthio group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable thiol, such as methanethiol, reacts with a halogenated picolinonitrile derivative under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 6-(Methylthio)picolinonitrile may involve continuous flow processes to enhance efficiency and yield. The oxidative ammonolysis of 2-picoline in the presence of catalysts like vanadium pentoxide and titanium dioxide has been explored for the synthesis of picolinonitrile derivatives . This method offers a scalable approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
Scientific Research Applications
6-(Methylthio)picolinonitrile has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 6-(Methylthio)picolinonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methylthio group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Picolinonitrile: The parent compound without the methylthio group.
6-(Methoxy)picolinonitrile: A similar compound with a methoxy group instead of a methylthio group.
6-(Ethylthio)picolinonitrile: A derivative with an ethylthio group.
Uniqueness: 6-(Methylthio)picolinonitrile is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methylsulfanylpyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNGTNRWRCAIEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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